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molecular formula C5H9BrO B140032 1-Bromo-3-methyl-2-butanone CAS No. 19967-55-6

1-Bromo-3-methyl-2-butanone

Cat. No. B140032
M. Wt: 165.03 g/mol
InChI Key: NNTPEAXKKUPBHQ-UHFFFAOYSA-N
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Patent
US08377962B2

Procedure details

A solution of compound 211 (3.5 g, 1.25 eq.) and ethylthioxamate (2.3 g, 1 eq.) in ethanol (40 mL) was heated to 80° C. for 6 hrs, and then cooled to 0° C. The reaction mixture was diluted with water and EtOAc, and then neutralized to pH 7 with NH3 (28%). The aqueous layer was extracted with EtOAc. The combined organic layers were dried over sodium sulfate and then removed under reduced pressure. The residue was purified by chromatography on silica gel to yield compound 212 as yellow oil in quantitative yield. 1H NMR (DMSO-d6, 400 MHz): δ (ppm) 1.25 (d, J=6.73 Hz, 6H), 1.31 (t, J=7.24 Hz, 3H), 3.11 (hep, J=6.73 Hz, 1H), 4.35 (q, J=7.24 Hz, 2H), 7.72 (s, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
ethylthioxamate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[CH:4]([CH3:6])[CH3:5].C(OC(C1O[S:15]C=CC=1)=O)C.[NH3:19].[CH3:20][CH2:21][O:22][C:23]([CH3:25])=[O:24]>C(O)C.O>[CH:4]([C:3]1[N:19]=[C:25]([C:23]([O:22][CH2:21][CH3:20])=[O:24])[S:15][CH:2]=1)([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrCC(C(C)C)=O
Name
ethylthioxamate
Quantity
2.3 g
Type
reactant
Smiles
C(C)OC(=O)C=1OSC=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1N=C(SC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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